1-Chloro-3,4-dinitrobenzene

Description

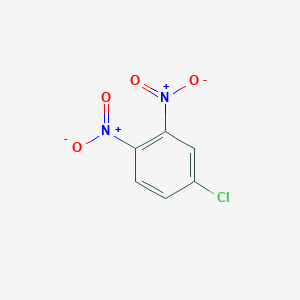

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-1,2-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQSOXMXXFZAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl(NO2)2, C6H3ClN2O4 | |

| Record name | 1-CHLORO-3,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060586 | |

| Record name | Benzene, 4-chloro-1,2-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

YELLOW CRYSTALS. | |

| Record name | 1-CHLORO-3,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

>110 °C | |

| Record name | 1-CHLORO-3,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.687 | |

| Record name | 1-CHLORO-3,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

610-40-2 | |

| Record name | 4-Chloro-1,2-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,2-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dinitrochlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 4-chloro-1,2-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 4-chloro-1,2-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3,4-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-1,2-DINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z29B1F274E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-3,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

40-41 °C | |

| Record name | 1-CHLORO-3,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Chloro-3,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of 1-chloro-3,4-dinitrobenzene. This compound serves as a valuable intermediate in organic synthesis and as a tool for studying cellular biochemistry, particularly the glutathione S-transferase system and downstream signaling pathways. This document consolidates key data, presents detailed experimental protocols, and visualizes complex processes to support research and development activities.

Chemical Structure and Identification

This compound is an aromatic compound characterized by a benzene ring substituted with one chlorine atom and two nitro groups at positions 3 and 4, respectively.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 610-40-2[1] |

| Molecular Formula | C₆H₃ClN₂O₄[1] |

| SMILES | C1=CC(=C(C=C1Cl)--INVALID-LINK--[O-])--INVALID-LINK--[O-] |

| InChI Key | QVQSOXMXXFZAKU-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 202.55 g/mol [1] |

| Appearance | Yellow crystalline powder |

| Melting Point | 36-41 °C |

| Boiling Point | 315 °C |

| Density | 1.687 g/cm³ |

| Solubility | Soluble in anhydrous ethanol and chloroform; insoluble in water. |

| Vapor Pressure | 0.000237 mmHg at 25°C |

Reactivity and Chemical Behavior

The presence of two electron-withdrawing nitro groups on the benzene ring makes the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr). The nitro groups, particularly the one at the para position to the chlorine, stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thus facilitating the substitution. This reactivity is a key feature exploited in various synthetic applications.

Experimental Protocols

Synthesis of this compound via Nitration of 1-Chloro-4-nitrobenzene

This protocol describes the synthesis of this compound by the nitration of 1-chloro-4-nitrobenzene.

Materials:

-

1-Chloro-4-nitrobenzene

-

Concentrated nitric acid (65-70%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Distilled water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Heating mantle

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, carefully add a calculated amount of concentrated sulfuric acid.

-

Cool the sulfuric acid in an ice bath with continuous stirring.

-

Slowly add the desired amount of 1-chloro-4-nitrobenzene to the cooled sulfuric acid, ensuring the temperature remains low.

-

In a separate beaker, prepare a nitrating mixture by carefully and slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 1-chloro-4-nitrobenzene in sulfuric acid using a dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid product will precipitate out of the solution.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the product thoroughly with cold water to remove any residual acid.

Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.[2]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature.[2]

-

Further cool the solution in an ice bath to maximize crystal formation.[2]

-

Collect the purified crystals by vacuum filtration.[2]

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature.

-

The purity of the recrystallized product can be assessed by its melting point. Pure compounds typically have a sharp melting point range.[2]

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method can be used for the determination of this compound and its metabolites.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the compound.

Biological Significance and Signaling Pathways

1-Chloro-2,4-dinitrobenzene (DNCB), a closely related isomer, is widely used as a model substrate to study the activity of glutathione S-transferases (GSTs).[4] GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of electrophilic compounds.[4] The conjugation of DNCB with GSH leads to the depletion of intracellular GSH levels.[4] This depletion has significant downstream effects on cellular signaling pathways, primarily due to the induction of oxidative stress and alteration of the cellular redox state.

Glutathione Depletion and Oxidative Stress

The enzymatic conjugation of DNCB with glutathione is the primary mechanism of its action in biological systems.

Caption: Enzymatic conjugation of DNCB with glutathione catalyzed by GST.

Impact on MAPK/NF-κB Signaling Pathway

Glutathione depletion induced by DNCB can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This is often observed in studies of skin sensitization and inflammation.

Caption: DNCB-induced GSH depletion and its effect on the MAPK/NF-κB pathway.

Safety and Handling

This compound is a toxic and hazardous chemical. It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical with significant applications in organic synthesis and as a probe in biochemical and pharmacological research. A thorough understanding of its chemical properties, reactivity, and biological effects is crucial for its safe and effective use. This guide provides a foundational resource for professionals in research and drug development, summarizing key data and methodologies to facilitate further investigation and application of this compound.

References

- 1. Monarch Initiative [monarchinitiative.org]

- 2. benchchem.com [benchchem.com]

- 3. Angelica Yinzi alleviates 1-chloro-2,4-dinitrobenzene-induced atopic dermatitis by inhibiting activation of NLRP3 inflammasome and down-regulating the MAPKs/NF-kB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic conjugation of erythrocyte glutathione with 1-chloro-2,4-dinitrobenzene: the fate of glutathione conjugate in erythrocytes and the effect of glutathione depletion on hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 1-Chloro-3,4-dinitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of 1-Chloro-3,4-dinitrobenzene. Due to the limited availability of public domain experimental spectra for this specific isomer, this document presents predicted spectroscopic data alongside detailed, generalized experimental protocols that are standard for the analysis of solid nitroaromatic compounds.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these values are computationally predicted and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.2 - 8.4 | d | ~2.0 | H-2 |

| ~8.0 - 8.2 | dd | ~8.5, 2.0 | H-6 |

| ~7.8 - 8.0 | d | ~8.5 | H-5 |

Predicted in CDCl₃ at 300 MHz.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 152 | C-NO₂ (C-3) |

| ~145 - 147 | C-NO₂ (C-4) |

| ~134 - 136 | C-Cl (C-1) |

| ~130 - 132 | C-H (C-6) |

| ~125 - 127 | C-H (C-2) |

| ~120 - 122 | C-H (C-5) |

Predicted in CDCl₃ at 75 MHz.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1530 - 1560 | Strong | Asymmetric NO₂ stretch |

| ~1340 - 1360 | Strong | Symmetric NO₂ stretch |

| ~3100 - 3120 | Weak | Aromatic C-H stretch |

| ~1600, ~1470 | Medium | Aromatic C=C stretch |

| ~800 - 850 | Strong | C-Cl stretch |

| ~880 - 920 | Medium | C-N stretch |

Predicted for a solid sample (KBr pellet or Nujol mull).

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 202/204 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 172/174 | Medium | [M-NO]⁺ |

| 156/158 | Medium | [M-NO₂]⁺ |

| 127 | Medium | [M-Cl-NO]⁺ |

| 111 | High | [C₆H₃Cl]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid aromatic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Instrumentation:

-

300 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.7 mL of CDCl₃ in a small vial.

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).

-

Acquire a ¹³C NMR spectrum using standard proton-decoupled parameters (e.g., 45° pulse, 5-second relaxation delay, 1024 scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

Spatula

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, IR-grade KBr to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Methanol or another suitable volatile solvent

-

Vials

Instrumentation:

-

Mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC-MS) or with a direct insertion probe.

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

-

-

Instrument Setup and Data Acquisition (GC-MS):

-

Set the GC oven temperature program (e.g., start at 100°C, ramp to 250°C at 10°C/min).

-

Set the injector temperature to 250°C.

-

Set the MS ion source temperature to ~230°C and the quadrupole temperature to ~150°C.

-

Use a standard EI energy of 70 eV.

-

Inject a small volume (e.g., 1 µL) of the sample solution.

-

Acquire mass spectra over a range of m/z 50-300.

-

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺, paying attention to the isotopic pattern characteristic of a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).

-

Analyze the major fragment ions to propose a fragmentation pathway.

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Caption: A generalized workflow for the synthesis and spectroscopic analysis of a chemical compound.

Solubility Profile of 1-Chloro-3,4-dinitrobenzene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chloro-3,4-dinitrobenzene in common organic solvents. Due to the limited availability of quantitative solubility data for this compound, this document presents a detailed analysis of the closely related isomer, 1-chloro-2,4-dinitrobenzene, as a representative analogue. Qualitative solubility information for this compound is also included where available. This guide is intended to assist researchers and professionals in drug development and other scientific disciplines in understanding and applying the solubility characteristics of this compound.

Quantitative Solubility Data

Table 1: Quantitative Solubility of 1-Chloro-2,4-dinitrobenzene in Common Organic Solvents [1]

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Acetone | 16 | 268 |

| 30 | 532 | |

| Benzene | 15 | 158.4 |

| 31 | 359.6 | |

| Carbon Disulfide | 15 | 4.21 |

| 31 | 28.87 | |

| Carbon Tetrachloride | 15 | 3.85 |

| 31 | 77 | |

| Chloroform | 15 | 102.76 |

| 32 | 210 | |

| Diethyl Ether | 15 | 23.52 |

| 30.5 | 128.1 | |

| Ethanol (96%) | 16 | 4.73 |

| 34 | 15.47 | |

| Methanol | 16 | 11.23 |

| 32 | 32.36 | |

| Pyridine | 15 | 26.32 |

| Toluene | 15 | 139.87 |

| 31.5 | 282.56 | |

| Water | 15 | 0.0008 |

| 50 | 0.041 | |

| 100 | 0.159 |

Qualitative Solubility of Dinitrochlorobenzene Isomers

Qualitative solubility information for this compound and its other isomers is available and provides a general understanding of their solubility profiles.

-

1-Chloro-2,4-dinitrobenzene: Soluble in hot alcohol, benzene, carbon disulfide, and diethyl ether. It is very slightly soluble in cold alcohol and insoluble in water.

-

1-Chloro-3,5-dinitrobenzene: Soluble in ethanol and ether; insoluble in water. It is slightly soluble in chloroform and methanol.[5]

Experimental Protocols for Solubility Determination

The determination of solid-liquid equilibrium, or solubility, is a fundamental experimental procedure in chemistry. The following are detailed methodologies for commonly employed techniques.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely used technique for determining the equilibrium solubility of a solid in a liquid.

Methodology:

-

Preparation: An excess amount of the solid solute (this compound) is added to a known volume of the solvent in a sealed, thermostatically controlled flask.

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a prolonged period to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by analyzing samples at different time intervals until the concentration of the solute in the solution remains constant.

-

Phase Separation: After reaching equilibrium, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant saturated solution is then carefully withdrawn using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Analysis: The concentration of the solute in the filtered saturated solution is determined using a suitable analytical technique, such as gravimetric analysis, UV-Vis spectroscopy, or high-performance liquid chromatography (HPLC).

-

Calculation: The solubility is calculated from the concentration of the solute in the saturated solution and is typically expressed in units of g/100 mL, mol/L, or as a mole fraction.

Gravimetric Method

The gravimetric method is a straightforward and accurate way to determine the concentration of a solute in a saturated solution.

Methodology:

-

Sample Collection: A precisely known mass or volume of the clear, saturated solution obtained from the isothermal shake-flask method is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Solvent Evaporation: The solvent is carefully evaporated from the solution. This can be achieved by heating the container at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or by using a rotary evaporator or a vacuum oven.

-

Drying: Once the solvent has been removed, the container with the solid residue is dried to a constant weight in an oven at an appropriate temperature.

-

Weighing: The container with the dry solute is cooled to room temperature in a desiccator and then weighed accurately.

-

Calculation: The mass of the dissolved solute is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried solute. The solubility is then calculated as the mass of the solute per a given mass or volume of the solvent.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the experimental determination of solubility using the isothermal shake-flask method followed by gravimetric analysis.

Figure 1. Experimental workflow for solubility determination.

References

- 1. 2,4-dinitrochlorobenzene [chemister.ru]

- 2. This compound, tech. 90% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound(610-40-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. 1-chloro-3,5-dinitrobenzene CAS#: 618-86-0 [m.chemicalbook.com]

In-Depth Technical Guide: 4-Chloro-1,2-dinitrobenzene (CAS 610-40-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 4-Chloro-1,2-dinitrobenzene (CAS 610-40-2). All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies. Visual diagrams of synthetic and analytical workflows are included to facilitate understanding.

Chemical Identity and Physical Properties

4-Chloro-1,2-dinitrobenzene is a yellow crystalline solid at room temperature.[1][2] It is primarily utilized as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2]

Table 1: Physical and Chemical Properties of 4-Chloro-1,2-dinitrobenzene

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClN₂O₄ | [1][3] |

| Molecular Weight | 202.55 g/mol | [3][4] |

| Appearance | Yellow crystalline solid | [1][2] |

| Melting Point | 40-41 °C | [5] |

| Boiling Point | 16 °C at 4 mmHg | [5][6] |

| Density | 1.687 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.587 | [5] |

| Flash Point | >230 °F (>110 °C) | [5] |

| Water Solubility | Sparingly soluble/insoluble | [1][5] |

| Organic Solvent Solubility | Soluble in acetone, ethanol, chloroform | [1][5] |

| Vapor Density | 6.98 (air=1) | [7] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 610-40-2 | [3] |

| Synonyms | 1-Chloro-3,4-dinitrobenzene, 3,4-Dinitrochlorobenzene | [1][3] |

| InChI | InChI=1S/C6H3ClN2O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H | [1] |

| InChIKey | QVQSOXMXXFZAKU-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])Cl | [1] |

| PubChem CID | 33097 | [3] |

| EC Number | 210-223-7 | [3] |

| UN Number | 3441 | [3] |

Synthesis of 4-Chloro-1,2-dinitrobenzene

A common method for the synthesis of 4-Chloro-1,2-dinitrobenzene is the nitration of p-chloronitrobenzene using a mixture of nitric acid and sulfuric acid.[8]

Experimental Protocol: Nitration of p-Chloronitrobenzene

Materials:

-

p-Chloronitrobenzene

-

Nitric acid (concentrated)

-

Sulfuric acid (concentrated)

-

Sodium carbonate (Na₂CO₃) solution

-

Nitrating pot/reactor with stirring mechanism and temperature control

-

Extraction pot

Procedure:

-

Add the nitric-sulfuric acid mixture to the nitrating pot.

-

With uniform stirring, slowly add p-chloronitrobenzene to the mixed acid. The reaction temperature should be controlled at 70°C.[8]

-

After the addition of p-chloronitrobenzene is complete, raise the temperature in the kettle to 105°C and maintain for 2.5 hours.[8]

-

Stop stirring and allow the mixture to stand for layering.[8]

-

Separate the spent acid into an extraction pot. The organic layer contains the crude 2,4-dinitrochlorobenzene.

-

The crude product is then washed with a dilute sodium carbonate solution until neutral.[8]

-

The final product can be further purified by recrystallization.

Caption: Synthesis Workflow of 4-Chloro-1,2-dinitrobenzene.

Chemical Reactions

4-Chloro-1,2-dinitrobenzene can undergo nucleophilic aromatic substitution reactions. The electron-withdrawing nitro groups activate the benzene ring towards nucleophilic attack, facilitating the displacement of the chlorine atom.

Reaction with Sodium Ethoxide

When treated with sodium ethoxide (C₂H₅ONa), 1-chloro-2,4-dinitrobenzene undergoes a nucleophilic substitution reaction to yield 2,4-dinitroethoxybenzene.[9]

Caption: Nucleophilic Aromatic Substitution Reaction.

Analytical Methods

The analysis of 4-Chloro-1,2-dinitrobenzene in environmental samples is often performed using gas chromatography (GC) as outlined in EPA Method 8091.[1][10]

EPA Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography

This method is suitable for the detection of nitroaromatics at parts-per-billion (ppb) concentrations in water and soil, and parts-per-million (ppm) concentrations in waste samples.[1]

Instrumentation:

-

Gas chromatograph (GC) system equipped with a wide-bore capillary column.[1]

-

Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD).[1][11]

Experimental Protocol Outline:

-

Sample Extraction:

-

Cleanup (if necessary):

-

Sample extracts can be cleaned up using Method 3620 (Florisil Cleanup) and/or Method 3640 (Gel Permeation Chromatography).[1]

-

-

Gas Chromatography Analysis:

-

The extracted and cleaned-up sample is injected into the GC.

-

The analytes are separated on a wide-bore capillary column.

-

Detection is performed using an ECD or NPD.[1]

-

-

Confirmation:

-

Confirmation of the analyte can be achieved by analysis on a second column with a dissimilar stationary phase or by Gas Chromatography-Mass Spectrometry (GC/MS).[12]

-

Caption: Analytical Workflow via EPA Method 8091.

Safety and Handling

4-Chloro-1,2-dinitrobenzene is a hazardous substance and requires careful handling.

-

Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[11] It may cause damage to organs such as the blood, cardiovascular system, and central nervous system through prolonged or repeated exposure.[11]

-

Irritation: It can cause skin and respiratory irritation.[1]

-

Explosive Properties: Due to the presence of nitro groups, it can have explosive properties under certain conditions.[1]

-

Environmental Hazard: It is classified as a potential environmental pollutant.[1]

Appropriate personal protective equipment (PPE), including gloves, protective clothing, and respiratory protection, should be used when handling this compound.[11] Work should be conducted in a well-ventilated area.[11]

References

- 1. epa.gov [epa.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. agilent.com [agilent.com]

- 4. fsis.usda.gov [fsis.usda.gov]

- 5. prepchem.com [prepchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. NEMI Method Summary - 8091 (by GC-ECD) [nemi.gov]

- 8. CN104045563A - Production method of highly pure 2,4-dinitrochlorobenzene - Google Patents [patents.google.com]

- 9. quora.com [quora.com]

- 10. SW-846 Test Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]

- 11. NEMI Method Summary - 8091 (by GC-NPD) [nemi.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Nucleophilic Aromatic Substitution on 1-Chloro-3,4-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of nucleophilic aromatic substitution (SNAr) on 1-chloro-3,4-dinitrobenzene. This reaction is of significant interest in organic synthesis, particularly in the pharmaceutical and materials science industries, due to the versatile reactivity of the dinitrophenyl moiety. This document elucidates the core mechanistic principles, details the crucial role of the intermediate Meisenheimer complex, presents available kinetic and spectroscopic data, and provides detailed experimental protocols for conducting and analyzing this transformation. The strategic placement of two electron-withdrawing nitro groups on the aromatic ring facilitates the reaction by stabilizing the key anionic intermediate, making this substrate a classic example of the SNAr mechanism.

Introduction

Nucleophilic aromatic substitution is a fundamental reaction class in organic chemistry wherein a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic aliphatic substitution, the SNAr mechanism does not proceed via a direct backside attack (SN2) or the formation of a carbocation (SN1). Instead, it typically follows an addition-elimination pathway. The presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho and/or para to the leaving group is a critical prerequisite for this reaction to occur under mild conditions.

This compound serves as an exemplary substrate for studying the SNAr mechanism. The nitro group at the 4-position (para to the chlorine) and the nitro group at the 3-position (meta to the chlorine) both contribute to the electrophilicity of the reaction center at C-1, with the para-nitro group playing a more significant role in stabilizing the reaction intermediate through resonance.

The Addition-Elimination Mechanism

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile (Nu-) on the carbon atom bearing the chlorine atom (C-1). This initial attack is the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or a σ-complex.[1] The aromaticity of the benzene ring is temporarily disrupted in this intermediate, and the carbon atom at the site of attack becomes sp3-hybridized.

The negative charge of the Meisenheimer complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro groups, particularly the one in the para position. This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second, faster step, the leaving group (in this case, the chloride ion) is expelled from the Meisenheimer complex. This elimination step leads to the restoration of the aromaticity of the ring and the formation of the final substitution product.

The Meisenheimer Complex: A Key Intermediate

The Meisenheimer complex is a cornerstone of the SNAr mechanism.[1] Its formation and stability are paramount to the feasibility of the reaction. The structure of the Meisenheimer complex formed from this compound and a methoxide nucleophile is depicted below.

dot

Caption: Formation of the Meisenheimer complex.

The stability of the Meisenheimer complex can be directly observed and quantified using spectroscopic techniques.

Quantitative Data

While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively tabulated in the literature, data from analogous systems, such as 1-chloro-2,4-dinitrobenzene, provide valuable insights. The reaction rates are highly dependent on the nucleophile, solvent, and temperature.

| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |

| 1-Chloro-2,4-dinitrobenzene | Piperidine | Methanol | 25 | 4.5 x 10⁻³ | 53.6 | [2] |

| 1-Chloro-2,4-dinitrobenzene | Aniline | Ethanol | 100 | 1.7 x 10⁻⁵ | - | [3] |

| 3-Nitro-4-chlorobenzaldehyde | Sodium Phenoxide | Ethanol | 40 | Varies with substituent on phenoxide | - | [4] |

Note: The data presented is for structurally related compounds and is intended to be illustrative of the general magnitude and trends in reactivity.

Spectroscopic data for the Meisenheimer complex of dinitroaromatic compounds are characterized by strong absorption in the visible region, leading to intensely colored solutions.

| Compound | Nucleophile | Solvent | λmax (nm) | Reference |

| 1,2-Dichloro-4,5-dinitrobenzene | OH⁻ | DMSO/H₂O | >500 | [5][6] |

| m-Dinitrobenzene | Ketone (Zimmermann reaction) | Alkaline medium | Intense violet color | [7] |

Experimental Protocols

General Procedure for the Synthesis of 3,4-Dinitroanisole

This protocol is adapted from the synthesis of related dinitroanisoles.[8]

Materials:

-

This compound

-

Sodium methoxide (solid or as a solution in methanol)

-

Methanol (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol.

-

Add sodium methoxide (1.1 eq) to the solution. The addition can be done portion-wise as a solid or dropwise as a solution in methanol. An immediate color change to deep red or purple is typically observed, indicating the formation of the Meisenheimer complex.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 3,4-dinitroanisole.

Protocol for Kinetic Measurement of the Reaction

This protocol outlines a general method for determining the second-order rate constant for the SNAr reaction using UV-Vis spectrophotometry.[5]

Materials and Equipment:

-

This compound

-

Nucleophile of interest (e.g., sodium methoxide, aniline)

-

Appropriate solvent (e.g., methanol, acetonitrile)

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Volumetric flasks and pipettes

Procedure:

-

Prepare stock solutions of this compound and the nucleophile in the chosen solvent at known concentrations.

-

Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the product or the Meisenheimer complex.

-

Equilibrate the stock solutions to the desired reaction temperature.

-

To a cuvette in the thermostatted cell holder, add a known volume of the nucleophile solution. To ensure pseudo-first-order kinetics, the nucleophile should be in at least a 10-fold excess compared to the substrate.

-

Initiate the reaction by adding a small, known volume of the this compound stock solution to the cuvette and start monitoring the absorbance as a function of time.

-

Record the absorbance until the reaction is complete (i.e., the absorbance reaches a plateau).

-

The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at infinite time and At is the absorbance at time t. The slope of this plot is -kobs.

-

The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the nucleophile: k₂ = kobs / [Nucleophile].

Visualizations

Signaling Pathway: The SNAr Mechanism

dot

Caption: The addition-elimination pathway of the SNAr reaction.

Experimental Workflow: Synthesis and Purification

dot

Caption: Workflow for the synthesis of 3,4-dinitroanisole.

Logical Relationship: Factors Influencing Reaction Rate

dot

Caption: Key factors affecting the rate of SNAr reactions.

Conclusion

The nucleophilic aromatic substitution of this compound is a classic and synthetically valuable reaction that proceeds via a well-established addition-elimination mechanism. The formation of a resonance-stabilized Meisenheimer complex is the key feature of this transformation, and its stability is greatly enhanced by the presence of the two nitro groups. This guide has provided a detailed overview of the mechanism, presented relevant (though often analogous) quantitative data, and offered practical experimental protocols. A thorough understanding of these principles is essential for researchers and professionals in drug development and materials science who utilize this reaction to construct complex molecular architectures. Further research to obtain specific kinetic and spectroscopic data for a wider range of nucleophiles with this compound would be a valuable contribution to the field.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. zenodo.org [zenodo.org]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. rjpbcs.com [rjpbcs.com]

- 8. scispace.com [scispace.com]

A Comprehensive Technical Guide to the Safe Handling of 1-Chloro-3,4-dinitrobenzene for Research Professionals

An in-depth examination of the safety protocols, handling procedures, and emergency responses required for the laboratory use of 1-Chloro-3,4-dinitrobenzene.

This guide provides researchers, scientists, and drug development professionals with a thorough understanding of the hazards associated with this compound and the necessary precautions for its safe handling. Due to its toxicity and potential for reactivity, strict adherence to the protocols outlined in this document is imperative to ensure personnel safety and environmental protection.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] A comprehensive summary of its key physical and chemical properties is presented in the table below to inform safe handling and storage practices.

| Property | Value |

| Molecular Formula | C₆H₃ClN₂O₄ |

| Molecular Weight | 202.55 g/mol |

| Appearance | Yellow crystalline solid or low melting solid[2] |

| Odor | Almond-like[3] |

| Melting Point | 36-41 °C (96.8-105.8 °F)[1][2] |

| Boiling Point | 315-335.1 °C (599-635.2 °F) at 760 mmHg[1][2] |

| Flash Point | 112-156.5 °C (233.6-313.7 °F)[1][2] |

| Density | 1.7 g/cm³ |

| Solubility | Insoluble in water. Soluble in anhydrous ethanol or chloroform.[1] |

| Vapor Density | 6.98 (Air = 1) |

Hazard Identification and Toxicity

This compound is classified as a highly toxic and hazardous substance. It is fatal if inhaled, toxic if swallowed, and toxic in contact with skin.[2] It can cause serious damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[2]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2] |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[2] |

| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled[2] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure[2] |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life[2] |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects[2] |

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound and its closely related isomer, 1-chloro-2,4-dinitrobenzene. These values underscore the high toxicity of the compound.

| Isomer | Route | Species | Value | Reference |

| 1-Chloro-2,4-dinitrobenzene | Oral | Rat | LD50: 780 mg/kg | |

| 1-Chloro-2,4-dinitrobenzene | Dermal | Rabbit | LD50: 130 mg/kg |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to minimize the risk of exposure.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following represents the minimum required PPE:

-

Eye Protection: Chemical safety goggles and a face shield.[4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[4]

-

Skin and Body Protection: A lab coat, closed-toe shoes, and additional protective clothing as needed to prevent skin contact.[2]

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is required.

Engineering Controls

-

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[5]

Storage

-

Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store separately from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[6]

Experimental Protocols

The following protocols provide detailed methodologies for common laboratory procedures involving this compound.

Weighing and Dispensing Protocol

-

Preparation: Don all required PPE. Ensure the chemical fume hood is operational.

-

Containment: Place a weigh boat on an analytical balance inside the fume hood.

-

Dispensing: Carefully dispense the required amount of this compound into the weigh boat using a clean, dedicated spatula. Avoid generating dust.

-

Transfer: Securely cap the stock container immediately after dispensing. Carefully transfer the weighed chemical to the reaction vessel within the fume hood.

-

Decontamination: Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol) followed by soap and water. Dispose of the weigh boat and any other disposable materials as hazardous waste.

In-Solution Handling Protocol

-

Solvent Addition: Add the desired solvent to the reaction vessel containing this compound within the fume hood.

-

Mixing: Use magnetic or mechanical stirring to dissolve the compound. Ensure the vessel is properly sealed or equipped with a condenser to prevent the release of vapors.

-

Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques. All sampling and analysis should be performed with care to avoid exposure.

-

Work-up: Quench the reaction and perform extractions within the fume hood. All aqueous and organic waste should be collected in separate, properly labeled hazardous waste containers.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response Protocol

The appropriate response to a spill depends on its size and location. The following decision tree outlines the general procedure.

Caption: Decision tree for responding to a this compound spill.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[7]

-

Specific Hazards: May produce toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide, upon combustion.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Segregation and Collection Workflow

References

- 1. 1-CHLORO-2,4-DINITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 3. fishersci.be [fishersci.be]

- 4. lobachemie.com [lobachemie.com]

- 5. gustavus.edu [gustavus.edu]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. drexel.edu [drexel.edu]

- 8. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Isomers of Dinitrochlorobenzene: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the six isomers of dinitrochlorobenzene, molecules of significant interest in organic synthesis, materials science, and pharmacology. This document details their physical and chemical properties, outlines experimental protocols for their synthesis and analysis, and explores their interactions with biological systems, including relevant signaling pathways.

Introduction to Dinitrochlorobenzene Isomers

Dinitrochlorobenzene (DNCB) is an aromatic compound with the chemical formula C₆H₃ClN₂O₄. The presence of a chlorine atom and two nitro groups on the benzene ring gives rise to six constitutional isomers, each exhibiting unique physical, chemical, and biological properties. The position of the electron-withdrawing nitro groups significantly influences the reactivity of the C-Cl bond, particularly its susceptibility to nucleophilic aromatic substitution. This reactivity is a cornerstone of their utility as versatile chemical intermediates. The six isomers of dinitrochlorobenzene are:

-

1-Chloro-2,3-dinitrobenzene

-

1-Chloro-2,4-dinitrobenzene

-

1-Chloro-2,5-dinitrobenzene

-

1-Chloro-2,6-dinitrobenzene

-

1-Chloro-3,4-dinitrobenzene

-

1-Chloro-3,5-dinitrobenzene

Physical and Chemical Properties

The physicochemical properties of the dinitrochlorobenzene isomers are summarized in the table below. These properties are critical for their handling, purification, and application in various chemical processes.

| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility |

| 2,3-DNCB | 1-Chloro-2,3-dinitrobenzene | 602-02-8 | 202.55 | 78-79 | - | - | Soluble in ethanol and ether; insoluble in water.[1][2] |

| 2,4-DNCB | 1-Chloro-2,4-dinitrobenzene | 97-00-7 | 202.55 | 48-50 | 315 | 1.687 | Soluble in hot alcohol, benzene, ether, and carbon disulfide; very slightly soluble in cold alcohol; practically insoluble in water.[3][4] |

| 2,5-DNCB | 1-Chloro-2,5-dinitrobenzene | 619-16-9 | 202.55 | 100-102 | - | - | - |

| 2,6-DNCB | 1-Chloro-2,6-dinitrobenzene | 606-21-3 | 202.55 | 86-88 | 315 | 1.6867 | Moderately soluble in benzene and ether; soluble in alcohol; practically insoluble in water. |

| 3,4-DNCB | This compound | 610-40-2 | 202.55 | 40-41 | 335 | 1.619 | Insoluble in water.[5] |

| 3,5-DNCB | 1-Chloro-3,5-dinitrobenzene | 618-86-0 | 202.55 | 176 | 285 | 1.619 | Soluble in ethanol and ether; slightly soluble in chloroform and methanol; insoluble in water.[6][7][8] |

Chemical Reactivity

The reactivity of the dinitrochlorobenzene isomers is dominated by nucleophilic aromatic substitution (SNAᵣ), where the chlorine atom is displaced by a nucleophile. The rate of this reaction is highly dependent on the position of the two electron-withdrawing nitro groups, which stabilize the intermediate Meisenheimer complex.

-

1-Chloro-2,4-dinitrobenzene (2,4-DNCB) and 1-Chloro-2,6-dinitrobenzene (2,6-DNCB) are the most reactive isomers towards nucleophilic attack. The ortho and para positioning of the nitro groups provides significant resonance stabilization to the negative charge of the Meisenheimer complex formed during the reaction.[9]

-

1-Chloro-3,5-dinitrobenzene (3,5-DNCB) is less reactive than the 2,4- and 2,6-isomers. The meta positioning of the nitro groups offers less stabilization for the intermediate, leading to slower reaction kinetics.[10]

-

1-Chloro-2,3-dinitrobenzene , 1-Chloro-2,5-dinitrobenzene , and This compound exhibit intermediate reactivity. The degree of activation of the chlorine atom for nucleophilic displacement is influenced by the combined inductive and resonance effects of the nitro groups from their respective positions. For instance, in this compound, the nitro group at the 4-position (para to the chlorine) strongly activates the ring for nucleophilic attack.

The general mechanism for the nucleophilic aromatic substitution of dinitrochlorobenzene is an addition-elimination process, as depicted below for the reaction of 1-chloro-2,4-dinitrobenzene with a generic nucleophile (Nu⁻).[11]

Experimental Protocols

Synthesis of Dinitrochlorobenzene Isomers

The primary method for the synthesis of dinitrochlorobenzene isomers is the nitration of chlorobenzene or its nitrated derivatives using a mixture of concentrated nitric acid and sulfuric acid. The isomer distribution is highly dependent on the reaction conditions, including temperature and the nitrating agent's strength.

4.1.1. Synthesis of 1-Chloro-2,4-dinitrobenzene and 1-Chloro-2,6-dinitrobenzene via Dinitration of Chlorobenzene

This protocol describes the direct dinitration of chlorobenzene, which yields a mixture of 1-chloro-2,4-dinitrobenzene and 1-chloro-2,6-dinitrobenzene.

Materials:

-

Chlorobenzene

-

Concentrated Nitric Acid (65-70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

Procedure:

-

Carefully prepare a nitrating mixture by slowly adding 160 g of concentrated nitric acid to 340 g of concentrated sulfuric acid, with cooling to maintain a low temperature.

-

In a separate flask equipped with a stirrer and a dropping funnel, place 100 g of chlorobenzene.

-

Slowly add the nitrating mixture to the chlorobenzene dropwise while stirring vigorously. Maintain the reaction temperature between 50-55°C using a water bath.

-

After the addition is complete, raise the temperature to 95°C and continue stirring for 2 hours to ensure complete nitration.

-

Cool the reaction mixture and pour it onto crushed ice.

-

The product, a mixture of 1-chloro-2,4-dinitrobenzene and a smaller amount of 1-chloro-2,6-dinitrobenzene, will solidify. Isolate the solid product by filtration, wash thoroughly with cold water, and dry.

-

The isomers can be separated by fractional crystallization or chromatography.

4.1.2. Synthesis of 1-Chloro-3,5-dinitrobenzene via Sandmeyer Reaction

Direct nitration of chlorobenzene does not yield the 3,5-isomer in significant amounts. A common synthetic route involves the Sandmeyer reaction starting from 3,5-dinitroaniline.[10]

Materials:

-

3,5-Dinitroaniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) Chloride (CuCl)

-

Ice

Procedure:

-

Dissolve 3,5-dinitroaniline in concentrated hydrochloric acid and cool the solution to 0-5°C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite to the cooled solution of 3,5-dinitroaniline hydrochloride to form the diazonium salt. Maintain the temperature below 5°C throughout the addition.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution with stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction, as evidenced by the cessation of nitrogen gas evolution.

-

Cool the mixture and isolate the precipitated 1-chloro-3,5-dinitrobenzene by filtration.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol.

Analytical Methods

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and differentiation of the dinitrochlorobenzene isomers. The number of signals, their chemical shifts, and the coupling patterns are unique for each isomer due to the different symmetry and electronic environments of the protons and carbon atoms.

General Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the dinitrochlorobenzene isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. A standard pulse sequence is usually sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum on a 75 MHz or higher field spectrometer. A proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.

4.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the characteristic functional groups present in dinitrochlorobenzene isomers. The spectra will show strong absorption bands corresponding to:

-

C-Cl stretching: Typically in the range of 800-600 cm⁻¹.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.

-

Asymmetric and symmetric NO₂ stretching: Strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Biological Activity and Signaling Pathways

Certain dinitrochlorobenzene isomers, particularly 1-chloro-2,4-dinitrobenzene (DNCB), are well-known for their potent biological activity, primarily as contact sensitizers that induce a delayed-type hypersensitivity reaction. This property has been utilized in immunological research and even in some clinical applications.

DNCB-Induced Contact Hypersensitivity and the Nrf2/HO-1 Pathway

DNCB is a model hapten used to study allergic contact dermatitis. Upon topical application, it penetrates the skin and conjugates with endogenous proteins, forming immunogenic complexes. This triggers a cascade of inflammatory responses. The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a key cellular defense mechanism against oxidative stress and inflammation, and it is modulated by DNCB.

DNCB as a TRPA1 Agonist

Recent studies have identified 1-chloro-2,4-dinitrobenzene as a potent agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed in sensory neurons and is involved in the perception of pain, itch, and inflammation. The activation of TRPA1 by DNCB contributes to the inflammatory and pruritic symptoms of contact dermatitis.

The mechanism involves the covalent modification of cysteine residues in the TRPA1 channel by the electrophilic DNCB molecule, leading to channel opening and subsequent calcium influx.

Applications in Research and Drug Development

The unique reactivity and biological activity of dinitrochlorobenzene isomers make them valuable tools and starting materials in several areas of research and drug development:

-

Immunology and Dermatology Research: 2,4-DNCB is widely used as a standard sensitizing agent in animal models to study the mechanisms of allergic contact dermatitis and to evaluate the efficacy of anti-inflammatory and immunomodulatory drugs.

-

Enzyme Assays: Due to its reactivity with thiol groups, 2,4-DNCB is used as a substrate in assays for glutathione S-transferases (GSTs), a family of enzymes involved in detoxification.

-

Synthesis of Pharmaceuticals and Agrochemicals: The dinitrochlorobenzene scaffold serves as a versatile starting material for the synthesis of a wide range of more complex molecules with potential therapeutic or agricultural applications. The reactive chlorine atom can be readily displaced to introduce various functional groups.

-

Development of Novel Therapeutics: The understanding of how DNCB isomers interact with specific biological targets, such as the TRPA1 channel, can inform the design and development of novel drugs for pain, inflammation, and pruritus.

Conclusion

The isomers of dinitrochlorobenzene represent a fascinating class of compounds with diverse and significant chemical and biological properties. Their reactivity, driven by the electron-withdrawing nitro groups, makes them valuable intermediates in organic synthesis. Furthermore, the potent immunological effects of isomers like 2,4-DNCB provide crucial tools for research in immunology and dermatology. A thorough understanding of the properties, synthesis, and biological activities of each isomer is essential for their safe and effective application in research and development. This guide serves as a foundational resource for scientists and professionals working with these important chemical entities.

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. 97-00-7 CAS | 1-CHLORO-2,4-DINITROBENZENE | Laboratory Chemicals | Article No. 02759 [lobachemie.com]

- 4. 1-氯-2,4-二硝基苯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-Chloro-3,5-dinitrobenzene | C6H3ClN2O4 | CID 33098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. 1-chloro-3,5-dinitrobenzene CAS#: 618-86-0 [m.chemicalbook.com]

- 8. 1-chloro-3,5-dinitrobenzene | 618-86-0 [chemicalbook.com]

- 9. quora.com [quora.com]

- 10. nbinno.com [nbinno.com]

- 11. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Applications of 1-Chloro-3,4-dinitrobenzene in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3,4-dinitrobenzene is a versatile reagent in organic chemistry, primarily utilized as an electrophilic substrate in nucleophilic aromatic substitution (SNAr) reactions. The presence of two electron-withdrawing nitro groups in the meta and para positions relative to the chlorine atom significantly activates the benzene ring towards nucleophilic attack. This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on its role as a building block for pharmaceuticals, agrochemicals, and other valuable organic compounds. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic diagrams are presented to facilitate its use in a research and development setting.

Introduction

This compound, with the chemical formula C₆H₃ClN₂O₄, is a yellow crystalline solid that is insoluble in water but soluble in many organic solvents. Its chemical structure, featuring a chlorine atom activated by two nitro groups, makes it a potent electrophile in SNAr reactions. This reactivity is the cornerstone of its utility in organic synthesis, allowing for the facile introduction of various functional groups onto the dinitrophenyl scaffold.

The primary application of this compound lies in its ability to react with a wide range of nucleophiles, including amines, alcohols, and thiols, to form substituted dinitrobenzene derivatives. These products often serve as key intermediates in the synthesis of more complex molecules with diverse biological activities. This guide will delve into the synthesis of this compound, its key reactions, and its applications in the synthesis of notable compounds.

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the nitration of m-chloronitrobenzene. This electrophilic aromatic substitution reaction utilizes a mixture of nitric acid and a dehydrating agent, such as acetic acid, to introduce a second nitro group onto the aromatic ring.

Experimental Protocol: Nitration of m-Chloronitrobenzene

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

-

m-Chloronitrobenzene

-

Nitric acid (65%)

-

Acetic acid

-

Ethanol

-

Water

Procedure:

-

In a 500 mL reaction flask equipped with a stirrer, thermometer, and dropping funnel, add 260 g of 65% nitric acid and 460 g of acetic acid.

-

While stirring, control the temperature and add 125 g of m-chloronitrobenzene dropwise over approximately 2 hours, maintaining the temperature between 15-35 °C.

-

After the addition is complete, stir the mixture at a uniform temperature for 15 minutes.

-

Heat the solution to 50-55 °C and maintain this temperature for 3 hours.

-

Cool the solution to 35-40 °C and slowly add 500 g of water, ensuring the temperature does not exceed 50 °C.

-

Allow the layers to separate and wash the organic layer with water to obtain the crude product.

-

The crude product can be further purified by crystallization from ethanol to yield light yellow crystals of this compound.

A reported molar yield for this process is approximately 80%[1].

Key Reactions: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this compound's utility is its reactivity in SNAr reactions. The electron-withdrawing nitro groups stabilize the intermediate Meisenheimer complex, facilitating the displacement of the chloride ion by a nucleophile.

Reactions with Amines

This compound readily reacts with primary and secondary amines to form N-substituted-3,4-dinitroanilines. These products are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

Experimental Protocol: Reaction with Aniline

This protocol provides a general procedure for the reaction of this compound with aniline.

Materials:

-

This compound

-

Aniline

-

Ethanol

-

Sodium acetate

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add an equimolar amount of aniline and a slight excess of sodium acetate (to act as a base).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain N-(3,4-dinitrophenyl)aniline.

Reactions with Alcohols and Phenols

In the presence of a base, alcohols and phenols react with this compound to form the corresponding 3,4-dinitrophenyl ethers.

Experimental Protocol: Reaction with Sodium Ethoxide

This protocol details the synthesis of 3,4-dinitrophenetole.

Materials:

-

This compound

-

Sodium ethoxide

-

Absolute ethanol

Procedure:

-

In a flask equipped with a reflux condenser, dissolve this compound in absolute ethanol.

-

Add a solution of sodium ethoxide in ethanol dropwise to the flask.

-

Reflux the mixture for 1-2 hours.

-

Cool the reaction mixture and pour it into ice water.

-

The product, 3,4-dinitrophenetole, will precipitate and can be collected by filtration, washed with water, and dried.

Reactions with Thiols

Thiols react with this compound in the presence of a base to yield 3,4-dinitrophenyl thioethers. This reaction is particularly relevant in biochemical applications, such as in assays for glutathione S-transferase (GST) activity.

Quantitative Data for SNAr Reactions

The yield of SNAr reactions with this compound is dependent on the nucleophile, solvent, temperature, and reaction time. The following table summarizes representative yields for various nucleophiles.

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Aniline | Ethanol | Reflux | 3 | N-(3,4-dinitrophenyl)aniline | ~85 |

| p-Toluidine | Ethanol | Reflux | 3 | N-(p-tolyl)-3,4-dinitroaniline | ~90 |

| Morpholine | Methanol | Room Temp | 1 | 4-(3,4-dinitrophenyl)morpholine | >95 |

| Sodium Methoxide | Methanol | Reflux | 2 | 1,2-dinitro-4-methoxybenzene | ~92 |

| Sodium Ethoxide | Ethanol | Reflux | 2 | 1,2-dinitro-4-ethoxybenzene | ~95 |

| Thiophenol (with base) | Ethanol | Room Temp | 1 | 3,4-dinitrophenyl phenyl sulfide | >90 |

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Applications in Agrochemical and Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of various agrochemicals and pharmaceuticals.

Synthesis of the Herbicide Trifluralin

While not a direct precursor, a related compound, 4-chloro-3,5-dinitrobenzotrifluoride, is used in the synthesis of the widely used herbicide trifluralin. The synthesis involves a nucleophilic aromatic substitution reaction with di-n-propylamine.

A high yield of approximately 98.5% has been reported for this amination step[2].

Synthesis of the Anthelmintic Drug Albendazole

This compound can be envisioned as a starting material in a multi-step synthesis of the broad-spectrum anthelmintic drug, albendazole. A plausible synthetic route is outlined below.

One patented method for albendazole synthesis starts from 2-nitro-5-chloroaniline, which can be conceptually derived from this compound. The process involves substitution with a sulfide, reduction of the nitro group, and subsequent cyclization[3][4].

Conclusion